METHYL (5Z)-1-(4-CHLOROPHENYL)-2-METHYL-4-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thienylmethylene group, and a pyrrole ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (5Z)-1-(4-CHLOROPHENYL)-2-METHYL-4-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl acetoacetate and ammonium acetate under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL (5Z)-1-(4-CHLOROPHENYL)-2-METHYL-4-OXO-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)ethylamine: A similar compound with a methylphenyl group instead of a chlorophenyl group.
Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Another compound with a similar structure but different functional groups.
Uniqueness
Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H14ClNO3S |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
methyl (5Z)-1-(4-chlorophenyl)-2-methyl-4-oxo-5-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO3S/c1-11-16(18(22)23-2)17(21)15(10-14-4-3-9-24-14)20(11)13-7-5-12(19)6-8-13/h3-10H,1-2H3/b15-10- |
InChI Key |
AUSRNKVHPZSTFD-GDNBJRDFSA-N |
SMILES |
CC1=C(C(=O)C(=CC2=CC=CS2)N1C3=CC=C(C=C3)Cl)C(=O)OC |
Isomeric SMILES |
CC1=C(C(=O)/C(=C/C2=CC=CS2)/N1C3=CC=C(C=C3)Cl)C(=O)OC |
Canonical SMILES |
CC1=C(C(=O)C(=CC2=CC=CS2)N1C3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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